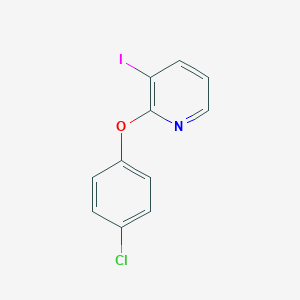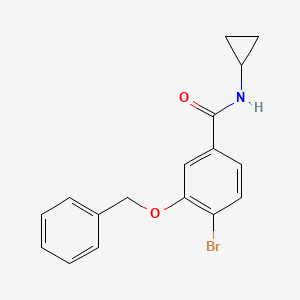
3-(Benzyloxy)-4-bromo-N-cyclopropylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzyloxy)-4-bromo-N-cyclopropylbenzamide is an organic compound that features a benzamide core substituted with a benzyloxy group at the 3-position, a bromine atom at the 4-position, and a cyclopropyl group attached to the nitrogen atom of the amide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-4-bromo-N-cyclopropylbenzamide typically involves multiple steps:
Bromination: The starting material, 3-hydroxybenzamide, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position.
Benzyloxy Substitution: The hydroxyl group at the 3-position is then converted to a benzyloxy group through a nucleophilic substitution reaction with benzyl bromide in the presence of a base such as potassium carbonate.
Cyclopropylation: Finally, the amide nitrogen is cyclopropylated using cyclopropylamine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for bromination and substitution reactions, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-4-bromo-N-cyclopropylbenzamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzoyl group using oxidizing agents like potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 3-(Benzoyloxy)-N-cyclopropylbenzamide.
Reduction: 3-(Benzyloxy)-N-cyclopropylbenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Benzyloxy)-4-bromo-N-cyclopropylbenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions, especially those involving brominated aromatic compounds.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-4-bromo-N-cyclopropylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and bromine substituents can enhance binding affinity and selectivity towards these targets. The cyclopropyl group may contribute to the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)-4-chloro-N-cyclopropylbenzamide: Similar structure but with a chlorine atom instead of bromine.
3-(Benzyloxy)-4-fluoro-N-cyclopropylbenzamide: Similar structure but with a fluorine atom instead of bromine.
3-(Benzyloxy)-4-iodo-N-cyclopropylbenzamide: Similar structure but with an iodine atom instead of bromine.
Uniqueness
3-(Benzyloxy)-4-bromo-N-cyclopropylbenzamide is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance the compound’s binding affinity and selectivity towards certain molecular targets, making it a valuable compound in medicinal chemistry and other research fields.
Properties
IUPAC Name |
4-bromo-N-cyclopropyl-3-phenylmethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO2/c18-15-9-6-13(17(20)19-14-7-8-14)10-16(15)21-11-12-4-2-1-3-5-12/h1-6,9-10,14H,7-8,11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUZUGQYVXGHBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=C(C=C2)Br)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
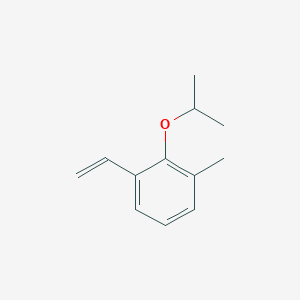
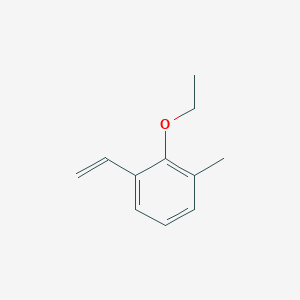
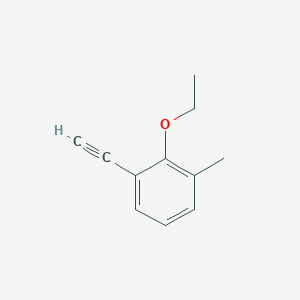
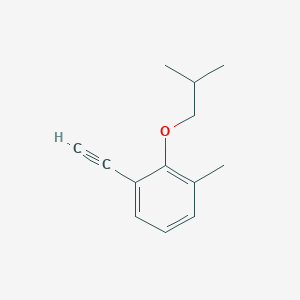
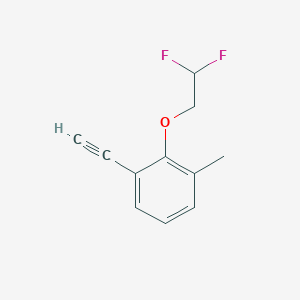
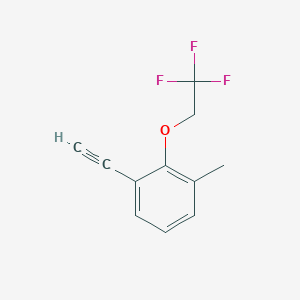
![3,5-Difluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8164529.png)
![3,5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8164533.png)
![3,5-Difluoro-3'-methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8164536.png)
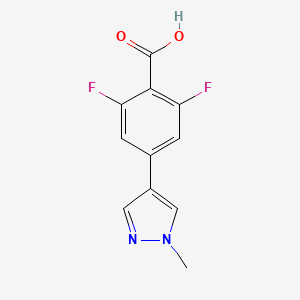
![3,5-Difluoro-4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8164552.png)
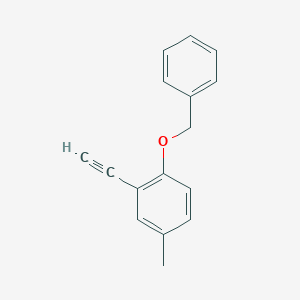
![(S)-methyl 3-amino-3-(3'-methyl-[1,1'-biphenyl]-4-yl)propanoate](/img/structure/B8164581.png)
